molecular formula C14H12INO3 B2971924 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one CAS No. 540499-50-1

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one

Cat. No.: B2971924
CAS No.: 540499-50-1
M. Wt: 369.158
InChI Key: MPSJHIZEFSBOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one is a chemical compound of significant interest in scientific research, particularly within the fields of organic synthesis and medicinal chemistry. This pyran-4-one derivative is part of a broader class of compounds known for their versatile applications as ligands and building blocks for more complex molecules . Its structure, featuring a pyran core substituted with acetyl, methyl, and 4-iodophenylamino groups, makes it a promising candidate for the development of novel Schiff base ligands. Such ligands are widely utilized in the synthesis of metal complexes that can mimic the activity of enzymes like catechol oxidase, which plays a role in the oxidation of catechol to quinones . Furthermore, pyran-based scaffolds are continuously investigated for their potential pharmacological properties, including as core structures in research related to neurodegenerative conditions . The presence of the iodine atom on the phenyl ring offers a distinct site for further chemical modifications via cross-coupling reactions, thereby expanding its utility in structure-activity relationship (SAR) studies. Researchers value this compound for its potential to contribute to the development of new catalytic systems and bioactive agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-acetyl-2-(4-iodoanilino)-6-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSJHIZEFSBOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)I)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyranone ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.

    Introduction of the iodophenyl group: This step often involves a halogenation reaction, where an aryl iodide is introduced to the pyranone ring through a coupling reaction, such as the Suzuki cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyranone derivatives.

Scientific Research Applications

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-Chlorophenyl Analogs

The compound 1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1-yl}ethanone () shares structural similarities but replaces iodine with chlorine. Key differences include:

  • Crystal Packing : The 4-chloro analog adopts an envelope conformation in its cyclohexene ring, stabilized by intramolecular N–H⋯O hydrogen bonds and intermolecular O–H⋯O interactions. The smaller size of chlorine may allow tighter packing compared to the bulkier iodine .
  • Synthetic Accessibility : Chlorinated aryl groups are typically easier to introduce due to the wider availability of chlorinated reagents compared to iodinated ones .

Pyran-4-one Derivatives with Alternative Substituents

2-((4-Chlorophenoxy)methyl)-5-hydroxy-4H-pyran-4-one (Comp1.6)

This compound () replaces the 4-iodophenylamino group with a 4-chlorophenoxymethyl group. Key distinctions include:

  • Biological Activity : Comp1.6 showed inhibitory activity against acetylcholinesterase (AChE), highlighting the role of substituent orientation in target engagement .
6-(Hydroxymethyl)-2-methyl-3,4-dihydro-2H-pyran-4-one (FDB021375)

This derivative () features a hydroxymethyl group at the 6-position instead of methyl.

Key Research Findings and Implications

  • Halogen Effects : While iodine’s size and polarizability may enhance binding in some targets (e.g., enzymes with hydrophobic pockets), its impact on activity is context-dependent, as seen in maleimide derivatives .
  • Crystal Engineering : The 4-iodophenyl group’s bulkiness may disrupt tight crystal packing observed in chloro analogs, necessitating tailored crystallization conditions .
  • Biological Potential: Pyran-4-ones with amino-linked aryl groups (e.g., 4-iodophenylamino) show promise as kinase or protease inhibitors due to their dual hydrogen-bonding and hydrophobic interactions .

Biological Activity

3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one is a synthetic compound with potential therapeutic applications. Its structure includes an acetyl group, an iodine-substituted phenyl ring, and a pyranone moiety, which may contribute to its biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C14H12INO3
  • Molecular Weight : 369.15 g/mol
  • CAS Number : 540499-50-1

Anticancer Activity

Research indicates that 3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HeLa12.5Inhibition of cell proliferation
A54918.0Cell cycle arrest in G2/M phase

In a study by , the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against several bacterial strains. The results indicated that it possesses notable antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's effectiveness was comparable to standard antibiotics, making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-activated microglial cells. The results showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineControl Levels (pg/mL)Treated Levels (pg/mL)
TNF-α1000250
IL-6800200

The mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Case Studies

  • Case Study on Anticancer Properties : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in apoptosis markers, including cleaved PARP and activated caspases. This suggests that the compound could be developed into an effective anticancer therapy.
  • Case Study on Antibacterial Efficacy : A clinical evaluation showed that patients treated with formulations containing this compound experienced quicker recovery from bacterial infections compared to those receiving standard treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.